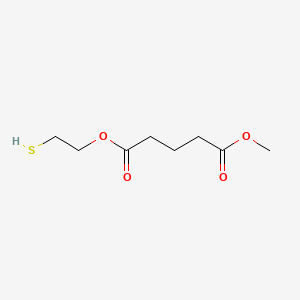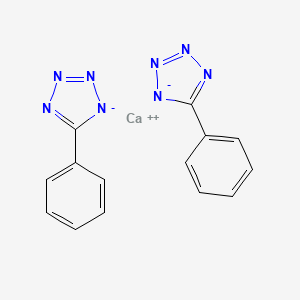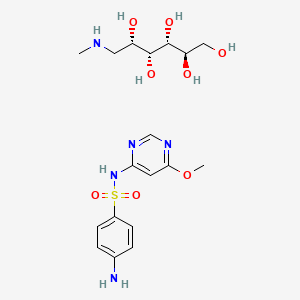
Sulfamonometoxine N-methylglucamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamonometoxine N-methylglucamine salt is a heterocyclic organic compound with the molecular formula C18H29N5O8S and a molecular weight of 475.516560 g/mol . It is a compound formed by the combination of sulfamonometoxine and N-methylglucamine. Sulfamonometoxine is a sulfonamide antibiotic, while N-methylglucamine is an aminosugar alcohol. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-methylglucamine involves several steps:
Addition of Anhydrous Dextrose: Anhydrous dextrose is added to an alcohol solvent while stirring to ensure a mass percent concentration of 10-80%.
Catalyst Addition: The solution is added to a catalyst (Ni-Cu/TiO2), and crystallization occurs at 0-10°C.
Industrial Production Methods
Industrial production methods for Sulfamonometoxine N-methylglucamine salt are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade equipment to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Sulfamonometoxine N-methylglucamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can occur, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
Sulfamonometoxine N-methylglucamine salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological molecules and its effects on biological systems.
Industry: Used in the development of new materials and compounds for industrial applications.
Mechanism of Action
The mechanism of action of Sulfamonometoxine N-methylglucamine salt involves its interaction with specific molecular targets and pathways. It binds to human blood proteins and erythrocytes, affecting their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with bacterial growth and replication by inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sulfamonometoxine N-methylglucamine salt include other sulfonamide antibiotics and their derivatives. Some examples are:
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Uniqueness
This compound is unique due to its specific combination of sulfamonometoxine and N-methylglucamine, which enhances its solubility and biological activity. This combination allows for better interaction with biological molecules and improved therapeutic effects compared to other sulfonamide antibiotics .
Properties
CAS No. |
53607-04-8 |
|---|---|
Molecular Formula |
C18H29N5O8S |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
YFMYNBBNXXLGNI-WZTVWXICSA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


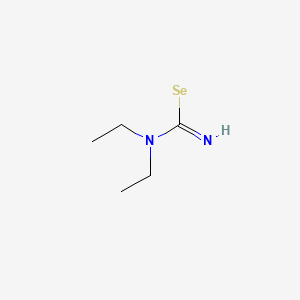
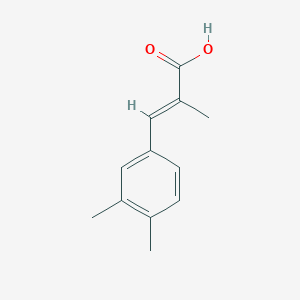
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
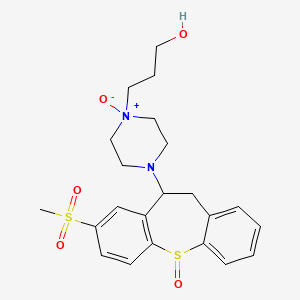

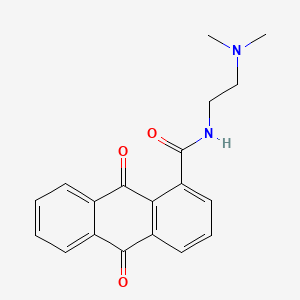

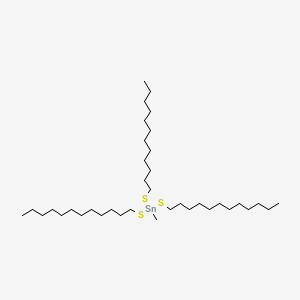

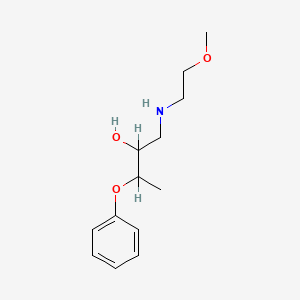
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
